molecular formula C10H14N7O14P3 B14454207 Tetrazolo-oxo-purine nucleoside triphosphate CAS No. 77044-71-4

Tetrazolo-oxo-purine nucleoside triphosphate

Cat. No.: B14454207
CAS No.: 77044-71-4
M. Wt: 549.18 g/mol
InChI Key: RHRPWIGJGVLBSI-UUOKFMHZSA-N
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Description

Tetrazolo-oxo-purine nucleoside triphosphate is a synthetic compound that belongs to the class of modified nucleoside triphosphates. These compounds are essential in various biological processes, including DNA and RNA synthesis, and have significant applications in scientific research and medicine. The unique structure of this compound, which includes a tetrazole ring fused to an oxo-purine base, makes it a valuable tool in biochemical studies and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo-oxo-purine nucleoside triphosphate typically involves multiple steps, starting with the preparation of the tetrazole ring and its subsequent attachment to the oxo-purine base. Common reagents used in these reactions include sodium azide, copper (I) iodide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo-oxo-purine nucleoside triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

  • 8-oxo-2’-deoxyguanosine triphosphate
  • 2-hydroxy-2’-deoxyadenosine triphosphate
  • 7,8-dihydro-8-oxoguanine

Comparison: Tetrazolo-oxo-purine nucleoside triphosphate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 8-oxo-2’-deoxyguanosine triphosphate and 2-hydroxy-2’-deoxyadenosine triphosphate are also involved in nucleotide metabolism and have applications in cancer research, the presence of the tetrazole ring in this compound enhances its stability and specificity in biochemical assays .

Properties

CAS No.

77044-71-4

Molecular Formula

C10H14N7O14P3

Molecular Weight

549.18 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxo-4H-tetrazolo[5,1-b]purin-8-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N7O14P3/c18-5-3(1-28-33(24,25)31-34(26,27)30-32(21,22)23)29-9(6(5)19)16-2-11-4-7(20)12-10-13-14-15-17(10)8(4)16/h2-3,5-6,9,18-19H,1H2,(H,24,25)(H,26,27)(H2,21,22,23)(H,12,13,15,20)/t3-,5-,6-,9-/m1/s1

InChI Key

RHRPWIGJGVLBSI-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O

Origin of Product

United States

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